N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(phenylthio)propanamide
Description
N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(phenylthio)propanamide is a synthetic small molecule characterized by a cyclopentyl-substituted tetrahydroindazole core linked to a propanamide moiety bearing a phenylthio group.
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c26-22(14-15-27-18-10-2-1-3-11-18)23-16-20-19-12-6-7-13-21(19)25(24-20)17-8-4-5-9-17/h1-3,10-11,17H,4-9,12-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJTIWQQCHKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(phenylthio)propanamide is a synthetic compound belonging to the indazole derivative class. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and other pharmacological properties.
Overview of Biological Activities
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Indazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism of action often involves apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Studies indicate that compounds in this class can reduce pro-inflammatory cytokines such as TNF-alpha in stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Indazole derivatives demonstrate activity against a range of microbial pathogens, indicating their potential use in treating infections.
The mechanisms through which this compound exerts its effects include:
- Cell Growth Inhibition : The compound inhibits cell proliferation in various neoplastic cell lines at low micromolar concentrations.
- Cytokine Modulation : It modulates the production of inflammatory mediators and may inhibit pathways associated with inflammation and cancer progression.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways related to inflammation and cancer.
Case Study 1: Anticancer Potential
A study evaluated the anticancer properties of N-substituted indazoles, including this compound. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer).
- Findings : Significant cytotoxicity was observed with IC50 values below 10 µM. Mechanistic studies revealed apoptosis induction and G2/M phase cell cycle arrest.
Case Study 2: Anti-inflammatory Activity
Research on the anti-inflammatory effects of phenylthio derivatives demonstrated:
- Experimental Model : Lipopolysaccharide-stimulated macrophages.
- Results : Treatment with the compound resulted in a marked decrease in TNF-alpha levels, indicating its potential utility in managing inflammatory conditions.
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell cycle | |
| Anti-inflammatory | Reduces TNF-alpha levels | |
| Antimicrobial | Inhibits microbial growth |
Pharmacokinetics
The pharmacokinetic profile suggests that the compound may have good oral bioavailability due to its molecular weight (approximately 261 g/mol), which is favorable for absorption.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indazole Cores
The sulfonamide derivative N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide () shares the same indazole core but replaces the phenylthio-propanamide group with a sulfonamide and trifluoromethoxybenzene substituent. Key differences include:
- Molecular Weight : The sulfonamide analog has a higher molecular weight (443.48 g/mol) due to the trifluoromethoxy and sulfonamide groups, whereas the phenylthio-propanamide variant likely has a lower weight (~400–420 g/mol, estimated).
- Solubility : Sulfonamides generally exhibit higher aqueous solubility than thioethers, which may influence bioavailability .
Thiazole- and Oxadiazole-Containing Propanamides ()
Compounds 7c–7f feature propanamide backbones with 1,3,4-oxadiazole and thiazole heterocycles. Comparative analysis reveals:
| Property | Target Compound (Phenylthio-Propanamide) | 7c–7f (Oxadiazole-Thiazole Propanamides) |
|---|---|---|
| Core Heterocycle | Tetrahydroindazole | 1,3,4-Oxadiazole + Thiazole |
| Molecular Weight | ~400–420 g/mol (estimated) | 375–389 g/mol |
| Melting Point | Not reported | 134–178°C |
| Key Functional Groups | Phenylthio, propanamide | Oxadiazole, thiazole, propanamide |
| Spectral Features | Likely C=O (1670–1680 cm⁻¹, IR) | C=O (1671–1682 cm⁻¹), C=S (~1250 cm⁻¹) |
The oxadiazole-thiazole compounds exhibit lower molecular weights and defined melting points, suggesting higher crystallinity. Their IR and NMR spectra highlight distinct absorptions for oxadiazole (C–N at ~1300 cm⁻¹) and thiazole (C=S), absent in the phenylthio-propanamide .
Triazole-Based Acetamides ()
Compounds 6a–6c incorporate triazole and naphthyloxy groups linked to acetamide. Differences include:
- Spectral Data : The phenylthio-propanamide’s ¹H NMR would lack the triazole proton signals (~8.3–8.4 ppm) observed in 6b–6c .
- Synthetic Routes : The target compound likely employs alkylation or coupling reactions, whereas 6a–6c are synthesized via copper-catalyzed azide-alkyne cycloaddition .
Functional Group Impact on Physicochemical Properties
- Phenylthio vs. Sulfonamide : The phenylthio group (C–S–C) offers moderate lipophilicity, while sulfonamides (SO₂NH) enhance polarity and hydrogen-bonding capacity.
- Indazole vs. Oxadiazole/Thiazole : Indazoles provide a planar aromatic system for π-stacking, whereas oxadiazoles and thiazoles introduce additional hydrogen-bond acceptors (N, S).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
